Magnesium toluenesulphonate

Solution thermodynamics Calorimetry Electrolyte behavior

Magnesium toluenesulphonate (magnesium p-toluenesulfonate; also registered under CAS 51650-46-5) is a divalent metal arylsulfonate salt with the molecular formula C₁₄H₁₄MgO₆S₂ and a molecular weight of 366.7 g/mol. The compound consists of one Mg²⁺ cation coordinated to two p-toluenesulfonate (tosylate, TsO⁻) anions, classifying it as a 2:1 electrolyte in solution.

Molecular Formula C14H14MgO6S2
Molecular Weight 366.7 g/mol
CAS No. 36729-49-4
Cat. No. B12659314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium toluenesulphonate
CAS36729-49-4
Molecular FormulaC14H14MgO6S2
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2]
InChIInChI=1S/2C7H8O3S.Mg/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
InChIKeyNYZCEWSWSSPEFF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Toluenesulphonate (CAS 36729-49-4): A Divalent Arylsulfonate Salt with Differentiated Thermodynamic, Catalytic, and Industrial Performance Profiles


Magnesium toluenesulphonate (magnesium p-toluenesulfonate; also registered under CAS 51650-46-5) is a divalent metal arylsulfonate salt with the molecular formula C₁₄H₁₄MgO₆S₂ and a molecular weight of 366.7 g/mol [1]. The compound consists of one Mg²⁺ cation coordinated to two p-toluenesulfonate (tosylate, TsO⁻) anions, classifying it as a 2:1 electrolyte in solution [1]. It is typically supplied as a white crystalline powder that is soluble in water and polar organic solvents such as ethanol . Unlike the free acid p-toluenesulfonic acid (PTSA, a strong Brønsted acid with pKa ≈ −2.8) [2], magnesium toluenesulphonate functions as a mild Lewis acid via its Mg²⁺ center, offering a fundamentally different reactivity profile. The compound occupies a distinct position among tosylate salts: it shares the divalent character of calcium and strontium p-toluenesulfonates but differs markedly from monovalent alkali metal tosylates (Li, Na, K, Cs) in solution-phase thermodynamic behavior, and from the free acid in acid-base character [3]. These differences carry quantifiable consequences for scientific selection in organic synthesis, pharmaceutical intermediate recovery, and industrial lubricant formulation.

Magnesium Toluenesulphonate: Why Simple Substitution with the Free Acid, Sodium Salt, or Calcium Salt Can Lead to Divergent Experimental and Industrial Outcomes


The tosylate compound class is not functionally interchangeable. Selecting the free acid p-toluenesulfonic acid (PTSA) in place of magnesium toluenesulphonate introduces a strong Brønsted acid (pKa ≈ −2.8) [1] that can promote uncontrolled side reactions, whereas the magnesium salt provides milder Lewis acid catalysis via Mg²⁺ coordination. Substituting the sodium salt (NaTsO, CAS 657-84-1) yields a monovalent 1:1 electrolyte with fundamentally different solution thermodynamics: monovalent alkali metal tosylates exhibit strong temperature-dependent enthalpies of dilution and cation-radius-dependent behavior, while magnesium tosylate—as a divalent salt—displays nearly temperature-independent enthalpy profiles indistinguishable from other alkaline earth tosylates across 0–40 °C [2]. In pharmaceutical manufacturing, choosing the sodium salt over the magnesium salt in tenofovir intermediate synthesis results in a sodium p-toluenesulfonate/sodium chloride co-product mixture that is difficult to separate, whereas the magnesium salt route enables byproduct recovery and recycling [3]. For lubricant additive procurement, overbased magnesium sulfonates deliver equivalent total base number (TBN 390–430 mg KOH/g) to calcium sulfonates but with less than half the sulfated ash content (<10% vs >20%), directly impacting engine oil formulation compliance with low-ash specifications [4]. In each case, the choice of counterion is not a trivial substitution but a decision point with quantifiable performance and process consequences.

Magnesium Toluenesulphonate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Solution Thermodynamics: Temperature-Independent Enthalpy of Dilution vs. Strong Temperature Dependence in Monovalent Tosylate Salts

A comparative calorimetric study measured enthalpies of dilution (ΔH_D, c→0.002 mol·dm⁻³) for aqueous solutions of seven p-toluenesulfonate salts (Li, Na, K, Cs, Mg, Ca, Sr) at multiple temperatures between 0° and 40°C [1]. Monovalent alkali metal tosylates (Li, Na, K, Cs) exhibited strong temperature dependence, with −ΔH_D values increasing systematically in the order Li > Na > K > Cs, paralleling cation ionic radius [1]. In contrast, all three divalent alkaline earth tosylates—Mg, Ca, and Sr p-toluenesulfonates—showed little temperature dependence across the full 0–40°C range and almost no dependence on the nature of the divalent cation [1]. This constitutes a categorical thermodynamic distinction between 2:1 electrolytes (MgTsO₂) and 1:1 electrolytes (NaTsO), not merely a quantitative shift. For experimental design, this means that solution-phase energetics of magnesium toluenesulphonate remain essentially invariant across ambient laboratory temperature fluctuations, whereas sodium or potassium tosylate solutions will exhibit measurably different dilution enthalpies depending on the ambient temperature and the specific alkali cation selected.

Solution thermodynamics Calorimetry Electrolyte behavior

Lubricant Detergent Performance: Magnesium Sulfonate Delivers Equivalent TBN with Less Than Half the Sulfated Ash of Calcium Sulfonate

In overbased sulfonate detergent additives for engine lubricating oils, magnesium-based sulfonates are directly compared with the industry-standard calcium sulfonates on multiple performance dimensions [1][2]. Both magnesium and calcium overbased sulfonates achieve comparable total base number (TBN) values in the range of 390–430 mg KOH/g, indicating equivalent acid-neutralizing reserve capacity [1]. However, the sulfated ash content—a critical parameter for modern low-emission engine oil specifications—differs by more than a factor of two: magnesium sulfonate produces <10% ash content, whereas calcium sulfonate generates >20% ash [1]. The magnesium content is 8.5–10.0% Mg versus approximately 14% Ca for the calcium analog, meaning magnesium delivers more TBN contribution per unit metal mass [1]. Additionally, magnesium sulfonates are reported to provide more effective corrosion protection specifically on piston groups, and exhibit better thermal/oxidation stability compared to calcium sulfonates [1]. Overbased magnesium alkyltoluene sulfonates prepared via the patented process achieve TBN values of at least 300 mg KOH/g, with preferred embodiments reaching 350–400 mg KOH/g [3]. Commercial overbased magnesium sulfonate products such as Hybase® M-401 are specified at 400 TBN and are used at nominal dosages of 0.25% to 5.0% (wt.) in finished lubricants [4][2].

Lubricant additives Engine oil formulation Sulfated ash

Pharmaceutical Intermediate Recovery: Magnesium Tosylate Enables Byproduct Recycling in Tenofovir Synthesis, Unlike the Sodium Salt Route

In the large-scale synthesis of tenofovir (a key antiretroviral intermediate for tenofovir disoproxil fumarate), the choice of acid-binding agent directly determines whether the p-toluenesulfonate byproduct can be economically recovered. Patent CN110183491A discloses a method wherein magnesium carbonate (MgCO₃) is used as the acid-binding agent in the condensation of hydroxymethylphosphonic acid diethyl ester with p-toluenesulfonyl chloride, generating magnesium p-toluenesulfonate as the byproduct [1]. This magnesium tosylate byproduct is then reacted with sodium carbonate to regenerate MgCO₃ (which is recycled into the process) and produce sodium p-toluenesulfonate of high purity suitable for export sale [1]. In contrast, the conventional route using sodium carbonate, sodium bicarbonate, or sodium hydroxide as the acid-binding agent produces a mixture of sodium p-toluenesulfonate and sodium chloride that is explicitly described as difficult to separate; the resulting sodium tosylate has low purity and high sodium chloride content, making it unsuitable for commercial export and creating waste disposal challenges at production scale [1]. The magnesium salt route thus converts a waste stream into two recoverable products—recycled MgCO₃ and saleable NaTsO—while the sodium salt route generates an inseparable mixed waste. The patent claims the process achieves low energy consumption, environmental friendliness, and cost reduction through recycling [1].

Pharmaceutical synthesis Tenofovir Byproduct recovery

Acid-Base Character: Mild Lewis Acid (Mg²⁺) vs. Strong Brønsted Acid (PTSA) for Differentiated Catalytic Selectivity

Magnesium toluenesulphonate and p-toluenesulfonic acid (PTSA) represent fundamentally different categories of acidic catalyst despite sharing the same tosylate anion. PTSA is a strong Brønsted acid with pKa ≈ −2.8 in water, comparable in strength to benzenesulfonic acid and capable of protonating a wide range of organic substrates indiscriminately [1]. Magnesium toluenesulphonate, by contrast, functions as a mild Lewis acid: the Mg²⁺ cation acts as the electrophilic center, accepting electron pairs from heteroatoms (commonly oxygen or nitrogen) in substrate molecules, thereby stabilizing transition states and lowering activation energies through coordination rather than proton transfer [2]. This mechanistic distinction carries practical consequences: PTSA-catalyzed reactions risk acid-catalyzed side reactions (elimination, rearrangement, polymerization) in acid-sensitive substrates, whereas the magnesium salt's Lewis acid pathway can provide greater chemoselectivity [2]. Additionally, magnesium toluenesulphonate undergoes controlled hydrolysis in aqueous media to regenerate PTSA and Mg(OH)₂, offering a latent acid-release profile not available with the free acid . The magnesium salt is recognized in the patent and technical literature as a catalyst for Grignard reactions and organic condensation reactions, as well as finding application in electronics industry processes including semiconductor manufacturing [2].

Lewis acid catalysis Brønsted acidity Reaction selectivity

Commercial Purity Specification and Supply Format: ≥75% Assay (Titration) as a Procurement Benchmark Differentiated from Reagent-Grade Alternatives

Magnesium toluenesulphonate is commercially available in bulk quantities (25 kg/bag, inner polyethylene film bag with outer woven bag) with a purity specification of ≥75% by titration assay . The compound is supplied as a white crystalline powder with the molecular formula C₁₄H₁₄MgO₆S₂ (MW 366.69 g/mol) and conforms to enterprise quality standards (企标) for industrial organic synthesis applications . This bulk industrial-grade specification is distinct from the higher-purity reagent-grade p-toluenesulfonic acid monohydrate (typically ≥98.5%) or sodium p-toluenesulfonate (typically ≥97.5% by ion exchange/alkalimetry) [1]. The ≥75% assay specification reflects the compound's primary positioning as an industrial synthetic intermediate and catalyst rather than an analytical reagent. The solubility profile—soluble in water and ethanol —supports its use in both aqueous and polar organic reaction media. Buyers should note that the exact CAS registry for commercial magnesium toluenesulphonate may appear as either 36729-49-4 or 51650-46-5 depending on the supplier's registration; both refer to the same chemical entity (magnesium bis(4-methylbenzenesulfonate)) .

Commercial purity Procurement specification Bulk supply

Magnesium Toluenesulphonate Procurement Guide: Evidence-Based Application Scenarios Where the Magnesium Cation Provides Demonstrable Advantage


Lubricant Additive Formulation for Low-Ash Engine Oils (SAE 0W-20, 5W-30, and Heavy-Duty Diesel Oils)

Overbased magnesium alkyltoluene sulfonates are the detergent additive of choice when formulators must meet low-SAPS (sulfated ash, phosphorus, sulfur) specifications without sacrificing acid-neutralizing capacity. With ash content below 10%—compared to over 20% for calcium sulfonate equivalents—and equivalent TBN of 390–430 mg KOH/g, magnesium sulfonate enables compliance with ILSAC GF-6, ACEA C-series, and OEM low-ash specifications for modern gasoline direct-injection (GDI) and diesel engines equipped with sensitive aftertreatment systems [1]. Typical dosage ranges from 0.25% to 5.0% by weight in finished oil [2]. The lower ash contribution also reduces valve and turbocharger deposits, and magnesium sulfonate has been shown to provide superior corrosion protection on piston groups compared to calcium-based detergents [1]. Procurement consideration: overbased magnesium sulfonate products are commercially available at 400 TBN (e.g., Hybase® M-401, Petadd DT OB-400, CheMost-M400) and are selected over calcium sulfonates specifically when ash content is the constraining specification parameter [1][3].

Tenofovir and Nucleotide Antiviral Intermediate Manufacturing with Integrated Byproduct Recycling

In the synthesis of tenofovir disoproxil fumarate and related nucleotide antiviral intermediates, magnesium carbonate serves as the acid-binding agent in the condensation of hydroxymethylphosphonic acid diethyl ester with p-toluenesulfonyl chloride, generating magnesium p-toluenesulfonate as a recoverable byproduct [4]. The magnesium tosylate byproduct is subsequently reacted with sodium carbonate to regenerate MgCO₃ for process recycle and produce high-purity sodium p-toluenesulfonate suitable for commercial export [4]. This closed-loop recovery is not achievable with the sodium-based acid-binding route, which produces an inseparable NaTsO/NaCl mixed waste [4]. The process operates at 55–70°C with a reaction time of 20–24 hours and a molar ratio of 1:1.1–1.3:0.55–0.6 (substrate:tosyl chloride:MgCO₃) [4]. Pharmaceutical manufacturers scaling up tenofovir production should specify magnesium p-toluenesulfonate or magnesium carbonate as the acid-binding precursor to enable this patented recycling pathway, reducing waste disposal costs and generating a saleable co-product stream [4].

Mild Lewis Acid Catalysis for Acid-Sensitive Organic Transformations

Magnesium toluenesulphonate is specified as the catalyst when a reaction requires electrophilic activation via Lewis acid coordination (Mg²⁺) rather than Brønsted acid protonation (PTSA, pKa ≈ −2.8), thereby preserving acid-labile functional groups [5][6]. The compound has documented application as a catalyst in Grignard reactions for carbon-carbon bond formation, in condensation reactions, and in electronics industry semiconductor manufacturing processes [5]. The magnesium salt can also serve as a latent acid source: controlled hydrolysis in aqueous media regenerates PTSA and Mg(OH)₂, providing a means to gradually release the strong Brønsted acid in situ rather than adding it directly . For procurement, this compound is specified when the synthetic route cannot tolerate the high acidity and potential side reactions (elimination, rearrangement, polymerization) associated with free PTSA, yet still requires tosylate-mediated activation. Bulk industrial grade (≥75% purity by titration) is generally appropriate for these applications, with higher-purity grades available for more sensitive transformations .

Physicochemical Studies Requiring Temperature-Insensitive Divalent Arylsulfonate Electrolytes

For researchers conducting solution-phase physicochemical measurements—such as isothermal titration calorimetry (ITC), vapor pressure osmometry, or conductivity studies—magnesium p-toluenesulfonate offers a divalent 2:1 electrolyte whose enthalpy of dilution is essentially invariant with temperature across the 0–40°C range, unlike monovalent alkali tosylates which show strong temperature and cation-radius dependence [7]. This property makes magnesium tosylate the preferred choice when experimental protocols require a tosylate salt whose solution thermodynamics remain constant despite ambient temperature fluctuations, or when comparing the behavior of 2:1 vs 1:1 electrolytes. Among the divalent alkaline earth tosylates (Mg, Ca, Sr), the three cations produce nearly indistinguishable enthalpy-of-dilution profiles, and magnesium is typically selected for its lower molecular weight, higher aqueous solubility, and broader commercial availability compared to strontium tosylate [7]. Researchers should verify CAS registration (36729-49-4 vs 51650-46-5) when ordering to ensure consistency with any prior literature that may use either registry number.

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